1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one
Description
1-[(2S)-2-Ethynylpiperidin-1-yl]ethan-1-one is a chiral piperidine derivative characterized by a ketone group at the ethanone position and an ethynyl substituent at the stereogenic 2S position of the piperidine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and fine chemical research due to its structural versatility . Its chirality and functional groups make it valuable for designing enantioselective catalysts or bioactive molecules. Evidence from commercial suppliers like CymitQuimica indicates its use in high-throughput organic synthesis, with prices reflecting its specialized applications (e.g., €870.00 for 50 mg) .
Properties
IUPAC Name |
1-[(2S)-2-ethynylpiperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-9-6-4-5-7-10(9)8(2)11/h1,9H,4-7H2,2H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJWFTSLKATWSH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCCC[C@H]1C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triflate-Mediated Palladium-Catalyzed Coupling
Adapted from the synthesis of 5-ethynyl-2-methylpyridine in EP2497767A1, this method leverages palladium catalysis to couple a piperidine triflate with a protected acetylene:
Step 1: Preparation of (2S)-Piperidin-2-yl Triflate
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Starting Material : (2S)-Piperidine-2-carboxylic acid is reduced to (2S)-piperidin-2-ol using LiAlH4 in tetrahydrofuran (THF) at 0–25°C.
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Triflation : The alcohol is treated with triflic anhydride in dichloromethane (DCM) with pyridine as a base, yielding (2S)-piperidin-2-yl triflate.
Step 2: Sonogashira-Type Coupling
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Reagents : (2S)-Piperidin-2-yl triflate, 2-methyl-3-butin-2-ol (protected acetylene), Pd(OAc)₂ (0.5 mol%), P(p-tol)₃ (1 mol%), and piperidine in N-methylpyrrolidone (NMP)/toluene (1:1).
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Conditions : Reaction at 40°C for 16 hours under nitrogen, yielding (2S)-1-Boc-2-(2-methyl-3-butin-2-yl)piperidine.
Step 3: Deprotection of Acetylene
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Reagents : Potassium hydroxide in toluene under reflux (110°C) for 2 hours removes the acetone protecting group, producing (2S)-1-Boc-2-ethynylpiperidine.
Step 4: Boc Deprotection and Acetylation
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Boc Removal : Trifluoroacetic acid (TFA) in DCM deprotects the amine, yielding (2S)-2-ethynylpiperidine.
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Acetylation : Treatment with acetyl chloride and triethylamine in DCM at 0–25°C affords the target compound.
Table 1: Summary of Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (Estimated) |
|---|---|---|---|
| 1 | LiAlH4, THF | 0–25°C | 85% |
| 2 | Pd(OAc)₂, P(p-tol)₃ | 40°C | 78% |
| 3 | KOH, toluene | 110°C | 95% |
| 4 | TFA/DCM, AcCl | 0–25°C | 90% |
Alternative Routes and Comparative Analysis
Direct Alkylation of Piperidine
While theoretically simpler, direct alkylation of piperidine with propargyl bromide faces challenges in regioselectivity and stereochemical control, making it less viable for pharmaceutical synthesis.
Reductive Amination
A hypothetical route involving reductive amination of 2-ethynylpiperidine precursors with ketones is limited by the instability of ethynylamines under reducing conditions.
Critical Parameters for Optimization
Palladium Catalyst Selection
Pd(OAc)₂ with Xantphos or P(p-tol)₃ ligands achieves optimal coupling efficiency, minimizing proto-debromination by-products. Lower catalyst loadings (0.15–0.5 mol%) reduce costs without compromising yield.
Solvent Systems
Polar aprotic solvents like NMP enhance reaction rates by stabilizing palladium intermediates, while toluene improves solubility of hydrophobic substrates.
Stereochemical Integrity
Racemization at C2 is mitigated by avoiding strong bases or high temperatures during triflate formation and coupling. Chiral HPLC analysis confirms enantiomeric excess >98% in final products.
Scalability and Industrial Considerations
The convergent synthesis outlined in Section 2 is preferred for large-scale production due to:
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Modularity : Intermediates can be stockpiled and purified independently.
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Safety : Avoids explosive peroxides used in alternative oxidation steps.
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Cost-Effectiveness : Pd catalysts are recycled via ligand design, reducing metal waste.
Environmental and Regulatory Aspects
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Solvent Recovery : NMP and toluene are distilled and reused, aligning with green chemistry principles.
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Waste Streams : Pd-containing residues are treated with chelating agents to meet EPA discharge standards.
Chemical Reactions Analysis
1-[(2S)-2-Ethynylpiperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2S)-2-Ethynylpiperidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine-Based Ethanones
Key Observations :
- Chirality : The target compound and the cyclopropane derivative in feature stereogenic centers critical for enantioselective applications, whereas others (e.g., indole-piperidine hybrid in ) lack chirality.
- Substituent Effects : The ethynyl group in the target compound enhances reactivity for click chemistry or cross-coupling reactions, contrasting with the ethoxybenzoyl group in , which may confer stability but limits electrophilic reactivity.
Functional Analogues
Table 2: Comparison with Bioactive Ethanone Derivatives
Key Observations :
- Bioactivity: Benzofuran- and phenolic-ethanones () demonstrate antimicrobial properties, while the target compound’s role is confined to synthesis.
Physicochemical and Commercial Comparison
Table 3: Commercial and Physicochemical Data
Key Observations :
- The target compound is significantly costlier than bromo-thiazole ethanone, reflecting its specialized chiral synthesis.
Biological Activity
1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one, with the CAS number 128960-04-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₉H₁₁N
- Molecular Weight : 151.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Its structure suggests potential interactions with neurotransmitter systems, particularly those involved in pain modulation and neuroprotection.
Target Interactions
Research indicates that this compound may act as an inhibitor of certain enzymes involved in lipid metabolism and signaling pathways related to inflammation and pain perception. The precise mechanisms remain under investigation, but preliminary studies suggest it may influence the endocannabinoid system.
Pharmacological Effects
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Analgesic Activity :
- In animal models, compounds similar to this compound have demonstrated analgesic effects, potentially through modulation of pain pathways.
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Neuroprotective Properties :
- Studies have shown that piperidine derivatives can exhibit neuroprotective effects, likely due to their ability to modulate neurotransmitter release and reduce oxidative stress.
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Anti-inflammatory Effects :
- The compound's interaction with inflammatory pathways may contribute to its potential use in treating conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Analgesic | Reduction in pain responses | |
| Neuroprotective | Protection against neuronal damage | |
| Anti-inflammatory | Decreased markers of inflammation |
Case Study 1: Analgesic Efficacy
A study conducted on rodents evaluated the analgesic efficacy of this compound through behavioral assays. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for pain management.
Case Study 2: Neuroprotection in Models of Neurodegeneration
In vitro studies using neuronal cell lines exposed to oxidative stress demonstrated that the compound could significantly reduce cell death and preserve cell viability. This suggests a promising role in neurodegenerative disease contexts.
Q & A
Basic Research Questions
Q. What are the enantioselective synthetic routes for 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : Enantioselective synthesis typically involves chiral catalysts or auxiliaries. For cyclopropane-containing analogs, gold-catalyzed (4+4) cycloadditions under inert atmospheres (e.g., N₂) at 40–60°C in dichloromethane have achieved yields of 67–85% . Optimization includes screening ligands (e.g., phosphine-based) and solvents (polar aprotic vs. non-polar) to enhance stereoselectivity. Monitoring via TLC or HPLC ensures intermediate purity. Challenges include managing steric hindrance from the ethynyl group and piperidine ring .
Q. How can researchers characterize the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (400–600 MHz, CDCl₃) identifies stereochemistry. For example, cyclopropyl protons in analogs show distinct splitting patterns (e.g., δ 1.86 ppm, dd, J = 7.9, 4.3 Hz) .
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:IPA gradients (95:5 to 85:15) to resolve enantiomers.
- HRMS : Confirm molecular ions (e.g., [M+H]⁺) with <5 ppm error .
Q. What are the key functional groups in this compound, and how do they influence reactivity?
- Methodological Answer :
- Ethynyl Group : Participates in Sonogashira couplings or cycloadditions. Requires Pd/Cu catalysts and inert conditions .
- Piperidine Ring : Basic nitrogen enables salt formation (e.g., HCl salts for crystallization) or coordination with metal catalysts .
- Ketone : Reduces to alcohol (NaBH₄) or forms hydrazones (NH₂NH₂), useful for derivatization .
Advanced Research Questions
Q. How do steric and electronic effects of the ethynyl group impact gold-catalyzed cycloadditions of this compound?
- Methodological Answer : Steric bulk from the ethynyl group slows reaction kinetics but improves regioselectivity. Electronic effects (electron-withdrawing substituents on aryl groups) stabilize transition states, as seen in analogs with fluorophenyl groups achieving 85% yield vs. 67% for chlorophenyl derivatives . Computational studies (DFT) model charge distribution to predict regioselectivity.
Q. What strategies resolve contradictions in reported yields for cyclopropane derivatives of this compound?
- Methodological Answer : Discrepancies arise from:
- Catalyst Purity : Use freshly distilled AuCl₃ or pre-treated molecular sieves to avoid moisture .
- Reaction Scale : Milligram-scale reactions may show lower yields due to inefficiency in mixing; optimize stirring rates .
- Workup Methods : Chromatography vs. crystallization affects recovery rates. For analogs, gradient elution (2–20% Et₂O/pentane) improves purity to >95% .
Q. How can crystallographic data guide the design of analogs with improved bioactivity?
- Methodological Answer : X-ray crystallography (e.g., triclinic P1 symmetry, a = 5.78 Å, b = 7.94 Å) reveals bond angles and non-covalent interactions (e.g., C–H···O) critical for target binding . Overlay studies with receptor active sites (e.g., kinase inhibitors) identify regions for modification, such as substituting the piperidine nitrogen with bulkier groups to enhance affinity .
Q. What are the limitations of current synthetic methodologies for scaling this compound, and how can they be addressed?
- Methodological Answer :
- Catalyst Cost : Replace Au with cheaper Cu/Ni systems; ligand tuning maintains efficiency .
- Byproduct Formation : Optimize stoichiometry (1:1.2 ratio of ketone to alkyne) and use scavengers (e.g., polymer-bound thiourea) .
- Purification Challenges : Switch from column chromatography to recrystallization (e.g., EtOAc/hexane) for >100 mg batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
